molecular formula C6H8N2O4 B1627977 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione CAS No. 40411-22-1

1-(2-Methoxyethyl)imidazolidine-2,4,5-trione

Cat. No.: B1627977
CAS No.: 40411-22-1
M. Wt: 172.14 g/mol
InChI Key: ZNIGPCKVZUTFFS-UHFFFAOYSA-N
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Description

“1-(2-Methoxyethyl)imidazolidine-2,4,5-trione” is a compound used for proteomics research . Its molecular formula is C6H8N2O4 and its molecular weight is 172.14 .


Synthesis Analysis

The synthesis of imidazolidine-2,4,5-trione compounds has been studied extensively. One method involves the oxidation of glycoluril with potassium persulfate . The reaction conditions were optimized to achieve the best yield, with the optimal temperature being 75°C, the optimal amount of oxidant being 1 equivalent, and the optimal reaction time being 2 hours .


Molecular Structure Analysis

The structure of imidazolidine-2,4,5-trione is planar, with all atoms in one plane . All carbon and nitrogen atoms are of 3sp hybridization .


Chemical Reactions Analysis

Imidazolidine-2,4,5-trione is a useful intermediate that can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .


Physical And Chemical Properties Analysis

The compound is a white solid that is soluble in water and ethyl acetate . Its molecular formula is C6H8N2O4 and its molecular weight is 172.14 .

Scientific Research Applications

Stereoselectivity in Primaquine Derivatives

The synthesis of imidazolidin-4-ones, including derivatives of 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione, plays a crucial role in medicinal chemistry, particularly as proline surrogates or protective agents against enzymatic hydrolysis in bioactive oligopeptides. Research reveals unanticipated stereoselectivity in reactions involving primaquine alpha-aminoamides and substituted benzaldehydes, highlighting the significance of intramolecular hydrogen bonds in imidazolidin-4-one formation. This discovery aids in understanding the structural features influencing the activity of such compounds in drug design (Ferraz et al., 2007).

Metal Ion Effects on Reactivity

The interaction of this compound derivatives with metal ions can significantly influence their reactivity patterns. Studies on the effects of various metal ions on the reactivity of such compounds have demonstrated that bivalent ions like Mg2+, Ca2+, and Mn2+ can enhance electrophilic reactivity, facilitating novel synthetic pathways. This research provides insight into how metal ions can be utilized to modulate the chemical behavior of imidazolidinone derivatives in synthetic organic chemistry (Matsumura et al., 1977).

Synthesis of Spiro[imidazolidine-quinazoline] Derivatives

The exploration of novel synthetic routes leading to spiro[imidazolidine-quinazoline] derivatives from 1-ethoxycarbonylisatin and urea showcases the versatility of imidazolidine derivatives in generating bioactive compounds. This research not only expands the chemical space of imidazolidine-based molecules but also offers potential scaffolds for pharmaceutical development, emphasizing the utility of imidazolidine derivatives in heterocyclic chemistry (Yamagishi et al., 1991).

Antimicrobial Activity of Imidazolidine Derivatives

The antimicrobial potential of imidazolidine derivatives has been a subject of interest, with several studies reporting the synthesis and evaluation of such compounds against various bacterial and fungal strains. These studies highlight the structural versatility of imidazolidine derivatives in medicinal chemistry, offering a platform for the development of new antimicrobial agents. The exploration of imidazolidine compounds extends their applicability beyond traditional synthetic applications, showcasing their potential in addressing global health challenges (Ammar et al., 2016).

Mechanism of Action

While the specific mechanism of action for “1-(2-Methoxyethyl)imidazolidine-2,4,5-trione” is not mentioned in the search results, related compounds have been found to be highly active inhibitors of acetylcholinesterase and butyrylcholinesterase .

Properties

IUPAC Name

1-(2-methoxyethyl)imidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-3-2-8-5(10)4(9)7-6(8)11/h2-3H2,1H3,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGPCKVZUTFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585441
Record name 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40411-22-1
Record name 1-(2-Methoxyethyl)imidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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